N-(3-chloro-4-fluorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Description
Introduction and Research Context
Historical Development of Heterocyclic Carboxamide Research
The exploration of heterocyclic carboxamides in drug discovery traces its origins to the mid-20th century, with early breakthroughs in β-lactam antibiotics incorporating thiazole and tetrazole rings. The critical role of carboxamide groups in hydrogen bonding and target engagement became evident through compounds like cefepime (1996), which combines a pyrrolidine heterocycle with a carboxamide side chain to enhance bacterial cell wall penetration. By the 2000s, structural diversification accelerated, exemplified by linezolid’s 1,3-oxazolidine core and telithromycin’s imidazole moiety, both leveraging carboxamide linkages for improved pharmacokinetics.
A pivotal advancement emerged with spirooxindole-based MDM2 inhibitors, where carboxamide-functionalized pyrrolidine cores demonstrated nanomolar binding affinities by mimicking native p53 peptides. Concurrently, sulfanilamide derivatives bearing heterocyclic carboxamides, such as 3-phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide, revealed isoform-selective carbonic anhydrase inhibition, underscoring the pharmacophore’s versatility. These developments established heterocyclic carboxamides as scaffolds capable of balancing rigidity and solubility while enabling precise molecular interactions.
Table 1: Evolution of Key Heterocyclic Carboxamide Therapeutics (1980–2023)
| Year | Compound | Heterocycle(s) | Therapeutic Class |
|---|---|---|---|
| 1980 | Cefotaxime | 1,3-Thiazole | Cephalosporin antibiotic |
| 2000 | Linezolid | 1,3-Oxazolidine | Oxazolidinone antibiotic |
| 2017 | Spirooxindole MDM2i | Pyrrolidine | Anticancer agent |
| 2021 | Sulfanilamide 14a | 1,4-Dioxine | Carbonic anhydrase inhibitor |
Significance in Modern Medicinal Chemistry
The target compound’s structure integrates three pharmacologically relevant domains:
- Aryl Halide Substituent : The 3-chloro-4-fluorophenyl group enhances lipophilicity and π-π stacking potential, akin to the 3-chloro-2-fluorophenyl motif in spirooxindole MDM2 inhibitors.
- Pyridazine Core : This six-membered diazine ring introduces planar rigidity, facilitating intercalation with aromatic residues in enzyme active sites. Similar strategies appear in finafloxacin’s bicyclic pyrrole system.
- Piperidine-4-carboxamide Linker : The carboxamide bridges the piperidine’s conformational flexibility with hydrogen-bonding capacity, mirroring the 2-oxoazepane carboxamide in immune-modulating lipids.
Structural comparisons reveal that the furan-2-yl group at position 6 of pyridazine may mimic natural furanose moieties, potentially enabling carbohydrate-like interactions observed in macrophage-targeting lipids. Furthermore, the piperidine-carboxamide linkage aligns with trends in kinase inhibitor design, where such motifs stabilize target-bound conformations.
Current Research Landscape and Knowledge Gaps
Recent studies emphasize heterocyclic carboxamides in targeted therapies:
- Immune Modulation : Single-tailed carboxamide lipids with furan derivatives selectively modulate macrophage sphingosine-1-phosphate pathways, upregulating interferon alpha.
- Enzyme Inhibition : N-substituted pyrrolidine carboxamides exhibit isoform selectivity against carbonic anhydrase XII, driven by hydrophobic active-site interactions.
- Antibiotic Adjuvants : Durlobactam’s 2-imidazolidinone carboxamide restores β-lactam efficacy against resistant Acinetobacter baumannii.
Despite these advances, critical gaps persist regarding the target compound:
- Structural Characterization : No crystallographic or NMR data exists for its piperidine-carboxamide conformation, unlike related spirooxindoles.
- Target Profiling : The pyridazine-furan system’s target affinity remains unvalidated, contrasting with characterized pyridazinones like vardenafil.
- Synthetic Optimization : Route efficiency compared to analogs (e.g., 9 in MDM2 inhibitors) is undefined, particularly for stereocenter formation at piperidine C4.
Table 2: Structural Analogues and Their Therapeutic Targets
| Analog Structure | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| Spirooxindole 9 | MDM2-p53 interaction | 86 nM | |
| Sulfanilamide 14a | Carbonic anhydrase II | 8.2 nM | |
| Cefiderocol | Penicillin-binding protein | 0.5 μg/mL |
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c21-15-12-14(3-4-16(15)22)23-20(27)13-7-9-26(10-8-13)19-6-5-17(24-25-19)18-2-1-11-28-18/h1-6,11-13H,7-10H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMCZLDEINUWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-chloro-4-fluoroaniline and 6-(furan-2-yl)pyridazine. These intermediates are then subjected to coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts) under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Compounds :
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (): Structural Differences: Replaces the 3-chloro-4-fluorophenyl group with a 4-fluorobenzyl moiety and substitutes the furan-pyridazine unit with a naphthalen-1-yl-ethyl group. The fluorobenzyl group may confer metabolic stability compared to non-halogenated analogues. Activity: Reported as a SARS-CoV-2 inhibitor with "acceptable" activity, though potency specifics are unclear .
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide (): Structural Differences: Substitutes the 3-chloro-4-fluorophenyl group with a 6-methoxypyrimidin-4-yl group. Functional Implications: The methoxy group on pyrimidine may enhance water solubility, while the pyrimidine ring could engage in hydrogen bonding with target proteins.
Comparison Table :
Derivatives with Alternative Backbones or Substitutions
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) (): Structural Differences: Benzamide backbone instead of piperidine-carboxamide; lacks heterocyclic pyridazine/furan. Activity: Widely used as an insect growth regulator, targeting chitin synthesis .
N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methyl-phenyl]pyridine-3-carboxamide ():
- Structural Differences : Piperidine ring linked to a 4-methoxyphenyl group and pyridine-3-carboxamide.
- Functional Implications : Methoxy group improves solubility; pyridine may enhance π-π stacking interactions.
- Activity : Likely designed for enzyme inhibition (e.g., kinases or proteases) .
Key Research Findings
- Halogenation Effects: The 3-chloro-4-fluorophenyl group in the target compound may improve binding to hydrophobic pockets in target proteins compared to non-halogenated analogues (e.g., diflubenzuron’s 4-chlorophenyl group) .
- Heterocyclic Advantages : The furan-pyridazine moiety could offer superior electronic and steric properties for interacting with viral proteases (e.g., SARS-CoV-2 Mpro) compared to naphthalene-based derivatives .
- Solubility Trade-offs : Methoxy-substituted analogues () may exhibit better aqueous solubility than the target compound but could sacrifice metabolic stability due to reduced halogen content.
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article presents a comprehensive overview of the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Pyridazine moiety : Contributes to the compound's biological activity.
- Furan ring : Enhances interaction with biological targets.
The molecular weight of this compound is approximately 372.8 g/mol, with calculated properties indicating moderate lipophilicity (XLogP3-AA = 3.2) and multiple hydrogen bond donors and acceptors, which are crucial for its interaction with biological macromolecules .
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperidine compounds exhibit notable antibacterial properties. For instance, certain piperidine derivatives have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| N-(3-chloro-4-fluorophenyl)-1-piperidine | 0.0039 | S. aureus |
| N-(3-chloro-4-fluorophenyl)-2-piperidine | 0.025 | E. coli |
| Other Piperidine Derivatives | 0.004 - 0.078 | Various Gram-negative |
Antifungal Activity
In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Studies indicate that it exhibits moderate to strong antifungal activity against strains like Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . The presence of halogen substituents on the phenyl ring plays a crucial role in enhancing this activity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the piperidine ring significantly affect the biological activity of these compounds. For example:
- Electron-donating groups : Enhance antibacterial potency.
- Halogen substitutions : Particularly at positions 3 and 4 on the phenyl ring, improve both antibacterial and antifungal activities.
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increased antibacterial potency |
| Halogen substitutions | Enhanced antifungal activity |
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A recent clinical trial evaluated a series of piperidine derivatives in patients with bacterial infections resistant to conventional antibiotics. The study found that compounds similar to N-(3-chloro-4-fluorophenyl)-1-piperidine demonstrated significant improvement in infection resolution rates compared to standard treatments.
- Antifungal Treatment Evaluation : Another study focused on patients suffering from recurrent fungal infections showed that treatment with piperidine derivatives led to a marked decrease in infection recurrence, suggesting a potential role in long-term management strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
